6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N2-(4-METHOXYPHENYL)-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N2-(4-METHOXYPHENYL)-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.
Triazine Core Formation: The triazine core is formed by reacting cyanuric chloride with appropriate amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The triazine core can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N2-(4-METHOXYPHENYL)-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several applications:
Medicinal Chemistry: Potential use as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: Studied for its antimicrobial properties against various bacterial and fungal strains.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
DNA Interaction: The triazine core can intercalate with DNA, disrupting replication and transcription processes.
Enzyme Inhibition: The benzothiazole moiety can inhibit enzymes involved in cell proliferation and survival pathways.
Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress in cells, leading to apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N2-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
- **6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N2-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
Functional Group Diversity: The presence of both methoxy and nitro groups provides unique electronic properties.
Biological Activity: Enhanced antimicrobial and anticancer activities compared to similar compounds due to the specific arrangement of functional groups.
Properties
Molecular Formula |
C25H21N7O4S2 |
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Molecular Weight |
547.6 g/mol |
IUPAC Name |
6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-N-(4-methoxyphenyl)-2-N-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C25H21N7O4S2/c1-3-36-19-11-12-20-21(14-19)37-25(28-20)38-24-30-22(26-15-7-9-18(35-2)10-8-15)29-23(31-24)27-16-5-4-6-17(13-16)32(33)34/h4-14H,3H2,1-2H3,(H2,26,27,29,30,31) |
InChI Key |
FVTDFSTYYFWBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3=NC(=NC(=N3)NC4=CC(=CC=C4)[N+](=O)[O-])NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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